4-Amino-1-methyl-1h-pyrazole-3-carbonitrile
Overview
Description
“4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H6N4. It has a molecular weight of 122.13 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, including “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile”, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is 1S/C5H6N4/c1-9-3-4(2-6)5(7)8-9/h3H,1H3,(H2,7,8) . The InChI key is FBQOIRKIQMQJNS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is a powder at room temperature . It has a melting point of 134-136°C .Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives, closely related to 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, have been investigated as corrosion inhibitors. In a study by Yadav et al. (2016), these derivatives showed significant inhibition efficiency for mild steel corrosion in HCl solutions. The study used various techniques such as weight loss measurement and electrochemical methods to demonstrate the inhibitors' effectiveness (Yadav, Laldeep Gope, Nilam Kumari & Premanand Yadav, 2016).
Synthetic Applications in Heterocyclic Chemistry
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile serves as a building block in synthetic organic chemistry, particularly for developing biologically important heterocyclic compounds. Patel (2017) reviewed recent advances in the synthesis of various heterocyclic compounds using such derivatives, highlighting their significance in creating new pharmacologically active compounds (Patel, 2017).
Catalyst in Organic Synthesis
Khazaei et al. (2021) described using 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile in a reaction catalyzed by 3-Methyl-1-sulfonic acid imidazolium trichlorido copper (II). This process demonstrates the compound's role in facilitating certain organic synthesis reactions, specifically in the formation of pyrazole rings (Khazaei, A. R. Moosavi‐Zare, Hadis Goudarzi & Mahsa Tavasoli, 2021).
Development of Novel Heterocyclic Compounds
A study by Rashad et al. (2009) utilized 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile, a compound similar to 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, for the synthesis of new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. These compounds showed promising antiviral activity, especially against herpes simplex virus type-1 (Rashad, Mohamed I Hegab, Randa E Abdel-Megeid, Nahed Fathalla & Farouk M E Abdel-Megeid, 2009).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-methylpyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKCJYFICPCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile | |
CAS RN |
1201935-84-3 | |
Record name | 4-amino-1-methyl-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.